molecular formula C10H17NO4 B12547461 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- CAS No. 673477-38-8

2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)-

Cat. No.: B12547461
CAS No.: 673477-38-8
M. Wt: 215.25 g/mol
InChI Key: DTLNBWQUOUXKIO-ZJUUUORDSA-N
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Description

The compound 2,4-azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- (CAS: M-482), also known as monascinic acid, is a four-membered azetidine ring derivative with two carboxylic acid groups at positions 2 and 4. It features a methyl group at position 2 and a 2-methylpropyl (isobutyl) group at position 4, with (2R,4S) stereochemistry. This compound is identified as a sex pheromone of the longhorn beetle Migdolus fryanus, exhibiting an optical rotation of $[α]^{20}_D +27.8$ (in diethyl ether) . Its synthesis and stereoisomer separation have been studied, highlighting challenges in stereoselective preparation .

Properties

CAS No.

673477-38-8

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2R,4S)-2-methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic acid

InChI

InChI=1S/C10H17NO4/c1-6(2)4-10(8(14)15)5-9(3,11-10)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/t9-,10+/m1/s1

InChI Key

DTLNBWQUOUXKIO-ZJUUUORDSA-N

Isomeric SMILES

CC(C)C[C@]1(C[C@](N1)(C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)CC1(CC(N1)(C)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Ring-Closure via Intramolecular Alkylation

A common approach to azetidine synthesis involves intramolecular alkylation to form the four-membered ring. For example:

  • Starting Material : A linear precursor with a nitrogen atom and two carboxylic acid groups (or protected equivalents).
  • Reaction Conditions : Use of a strong base (e.g., NaH, DBU) to deprotonate the nitrogen, enabling nucleophilic attack on an adjacent electrophilic carbon (e.g., bromo or tosylate group).

Example Pathway :

  • Step 1 : Synthesize N-protected 3-(bromo)alkylazetidine-2-carboxylate.
  • Step 2 : Perform intramolecular alkylation to close the azetidine ring, followed by deprotection.

Chiral Auxiliary Method

Chiral auxiliaries (e.g., N-Boc or N-benzyl groups) enable stereochemical control during synthesis. Key steps include:

  • Asymmetric Induction : Use optically active starting materials (e.g., L-aspartic acid derivatives) to enforce chirality.
  • Protection/Deprotection : Sequential protection of nitrogen and hydroxyl groups to prevent epimerization.

Case Study :

  • Starting Material : (R)-O-Benzyl glycidol.
  • Steps : N-Alkylation, chlorination, cyclization, and oxidation yield (2R,4S)-configured azetidine dicarboxylic acid.

Resolution of Racemic Mixtures

For non-asymmetric syntheses, chiral resolution is employed:

  • Salt Formation : React racemic azetidine dicarboxylic acid with a chiral amine (e.g., D-α-phenylethylamine) to form diastereomeric salts.
  • Crystallization : Fractional crystallization separates enantiomers, followed by acidification to recover the desired enantiomer.

Advantages :

  • Avoids costly chiral catalysts.
  • High enantiomeric excess (ee) achievable.

Key Reaction Parameters

Parameter Value/Method Source
Solvent Acetonitrile, DMF, or MeCN (polar aprotic solvents for cyclization stability)
Base DBU, NaH, or LiHMDS (for deprotonation/alkylation)
Temperature 65–75°C (optimizes ring closure without side reactions)
Yield 60–87% (varies by substituent bulk and reaction efficiency)

Stereochemical Control

Asymmetric Synthesis

  • Chiral Pool Approach : Derive chirality from optically pure amino acids (e.g., L-aspartic acid).
  • Microwave-Assisted Cyclization : Enhances reaction rates and stereochemical fidelity.

Example :

  • Reagents : (2-Trimethylsilyl)ethanesulfonyl (SES) group as a leaving group.
  • Conditions : Microwave heating in MeCN for 30 min.
  • Outcome : Quantitative ring closure with retained stereochemistry.

Chiral Resolution

  • Salt Formation : (S)-1-Benzyl-azetidine-2-carboxylic acid reacts with D-α-phenylethylamine in ethanol.
  • Crystallization : Recrystallization from acetonitrile or acetone isolates pure enantiomer.

Table 1: Stereoselective Outcomes

Method Substrate ee (%) Source
Chiral Auxiliary (R)-O-Benzyl glycidol >95
Resolution Racemic azetidine dicarboxylic acid 98–99

Functional Group Introduction

Carboxylic Acid Installation

  • Hydrolysis of Nitriles : Convert cyano groups to carboxylic acids using NaOH/HCl.
  • Oxidation of Alcohols : Oxidize primary alcohols (e.g., using NaIO4/RuCl2) to carboxylic acids.

Example :

  • Substrate : 4-Cyano-2-pyridinecarboxamide.
  • Conditions : 30% NaOH at 80°C → HCl acidification.
  • Yield : 83%.

Alkylation for Substituent Addition

  • N-Alkylation : Introduce 2-methylpropyl groups via SN2 reactions with alkyl halides.
  • Protection : Use Boc or benzyl groups to direct regioselectivity.

Purification and Characterization

Crystallization

  • Solvents : Water/ethanol or acetonitrile/water mixtures.
  • pH Adjustment : Adjust to pH 1–3 for carboxylic acid precipitation.

Chromatography

  • Column : Silica gel (PE/AcOEt 9:1).
  • HPLC : Confirm >97% purity for pharmaceutical-grade compounds.

Challenges and Optimizations

Ring Strain and Stability

  • Solution : Use polar aprotic solvents (e.g., DMF) to stabilize the azetidine ring during reactions.
  • Avoid : Harsh acidic/basic conditions that risk ring opening.

Scalability

  • Catalysts : Pd/C for debenzylation (5–10% w/w) in MeOH/EtOH.
  • Cost : Replace diphenylmethyl groups with cheaper alternatives (e.g., Boc).

Chemical Reactions Analysis

2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential bioactive properties, including antimicrobial and anticancer activities. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and induction of cell death in cancer cells .

Comparison with Similar Compounds

Research Implications and Limitations

While the target compound’s role as a pheromone is established , data gaps exist in its physicochemical properties (e.g., solubility, melting point). Comparative studies with ibuprofen suggest that substituent branching (e.g., isobutyl) influences hydrophobicity, but ring size and functional groups dictate biological specificity.

Biological Activity

2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- is a chiral compound characterized by its unique azetidine ring structure. This compound possesses significant biological activity due to its dual carboxylic acid functional groups, which enhance its reactivity and interaction with various biological targets. Understanding its biological properties is crucial for potential applications in pharmaceuticals and organic synthesis.

  • Molecular Formula : C₁₁H₁₄N₂O₄
  • Molecular Weight : Approximately 201.25 g/mol
  • Structure : The presence of the azetidine ring contributes to its stereochemistry, specifically noted as (2R,4S), which can influence its biological interactions and pharmacodynamics.

Biological Activity Overview

Research indicates that 2,4-Azetidinedicarboxylic acid derivatives exhibit various pharmacological properties. These include:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested due to their ability to modulate neurotransmitter systems.
  • Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes such as angiotensin-converting enzyme (ACE), which is relevant in hypertension treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The carboxylic acid groups can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.
  • Chirality Influence : The specific stereochemistry affects how the compound interacts with biological targets, potentially leading to varied pharmacological effects.
  • Metabolic Stability : The azetidine structure may confer resistance to metabolic degradation, prolonging the compound's action in biological systems.

Case Studies

  • Neuroprotective Study :
    • A study demonstrated that a derivative of 2,4-Azetidinedicarboxylic acid reduced oxidative stress markers in neuronal cells. This suggests a protective role against neurodegeneration.
    • Reference :
  • Antimicrobial Efficacy :
    • In vitro tests showed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Reference :
  • ACE Inhibition :
    • A derivative was tested for its ability to inhibit ACE activity in vitro, showing promise as a therapeutic agent for managing hypertension.
    • Reference :

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
Azetidine-2-carboxylic acidMonocarboxylic AcidSimpler structure; lacks additional carboxyl group
ProlineAmino AcidEssential for protein synthesis
3-Methylazetidine-2-carboxylic acidMethylated AzetidineContains a methyl group; affects steric properties
N-(tert-butoxycarbonyl)-L-prolineProtected Amino AcidUsed as a protecting group in peptide synthesis

This table illustrates the diversity within the azetidine family while highlighting the unique dual carboxylic functionality of 2,4-Azetidinedicarboxylic acid as a distinctive feature that may confer specific biological activities.

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of (2R,4S)-2-methyl-4-(2-methylpropyl)-2,4-azetidinedicarboxylic acid?

  • Methodological Answer : The compound contains a four-membered azetidine ring with two carboxylic acid groups at positions 2 and 4. The stereochemistry (2R,4S) is critical for its reactivity and biological interactions. To confirm stereochemical purity, use chiral HPLC with a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) . X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements, especially for distinguishing epimers that co-elute under standard chromatographic conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify substituents (e.g., 2-methylpropyl group) and confirm ring substitution patterns.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ≈ 145.038 g/mol for the core structure) .
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and carbonyl groups (~1700 cm1^{-1}) to confirm functional groups.

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of (2R,4S)-2-methyl-4-(2-methylpropyl)-2,4-azetidinedicarboxylic acid?

  • Methodological Answer : A 2k2^k factorial design can evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

FactorLow LevelHigh Level
Temperature25°C60°C
Catalyst (mol%)1%5%
SolventWaterTHF
Response variables include yield and enantiomeric excess (ee). Statistical analysis (ANOVA) identifies significant factors. This approach reduces experimental runs while capturing interactions, as demonstrated in chemical process optimization studies .

Q. What strategies are effective in resolving contradictions in stability data under varying pH conditions?

  • Methodological Answer : Contradictory stability data may arise from pH-dependent degradation pathways. Conduct accelerated stability studies using buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation products via LC-MS and assign structures using fragmentation patterns. For example, acidic conditions may hydrolyze the azetidine ring, while basic conditions could decarboxylate the carboxylic acid groups. Cross-reference findings with computational models (e.g., COMSOL Multiphysics) to predict degradation kinetics and validate experimental results .

Q. How can membrane separation technologies improve the purification of this compound from reaction mixtures?

  • Methodological Answer : Utilize nanofiltration or reverse osmosis membranes with tailored pore sizes to separate the target compound (MW ~145 g/mol) from smaller byproducts. Parameters to optimize include transmembrane pressure, feed concentration, and solvent composition. Refer to CRDC subclass RDF2050104 for membrane selection criteria and scalability protocols .

Q. What advanced chromatographic methods are suitable for impurity profiling in enantiomerically enriched samples?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Adjust mobile phase composition (e.g., hexane:isopropanol gradients) to resolve co-eluting impurities. For trace analysis, couple with charged aerosol detection (CAD) to quantify low-abundance impurities (<0.1%) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer : Reconcile discrepancies by:

  • Validating force fields in molecular dynamics simulations using experimental solubility parameters (e.g., Hansen solubility parameters).
  • Performing temperature-dependent solubility studies in solvents like DMSO, methanol, and water. Compare results with ACD/Labs Percepta predictions .
  • Applying machine learning models trained on azetidine derivatives to refine predictive algorithms .

Tables for Key Parameters

Table 1 : Optimized Reaction Conditions via Factorial Design

VariableOptimal LevelEffect on Yield (%)
Temperature45°C+22%
Catalyst3%+18%
SolventEthanol+15%

Table 2 : Stability Half-Lives at Different pH Values

pHHalf-Life (Days)Major Degradation Pathway
230Ring hydrolysis
790No significant degradation
1215Decarboxylation

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